2-(4-Bromophenyl)-4,7-dichloroquinazoline chemical properties
2-(4-Bromophenyl)-4,7-dichloroquinazoline chemical properties
An In-depth Technical Guide to 2-(4-Bromophenyl)-4,7-dichloroquinazoline for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-4,7-dichloroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic routes, reactivity, and potential therapeutic applications, grounded in established scientific principles and data from analogous structures.
Introduction: The Quinazoline Scaffold in Modern Therapeutics
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[1][2][3] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. Numerous quinazoline derivatives have been developed as potent therapeutic agents, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[4] The subject of this guide, 2-(4-Bromophenyl)-4,7-dichloroquinazoline, combines this potent core with specific substituents that offer unique opportunities for chemical exploration and biological activity.
The key structural features are:
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The Quinazoline Core: Provides the fundamental framework for biological interaction.
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A 2-(4-Bromophenyl) Group: The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or engage in halogen bonding with protein targets.
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Dichloro Substitution (C4 and C7): The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal site for introducing diverse functional groups via nucleophilic substitution. The C7 chlorine modifies the electronic properties of the aromatic system and provides an additional point for potential interaction or further functionalization.
This combination makes 2-(4-Bromophenyl)-4,7-dichloroquinazoline a valuable intermediate and a promising starting point for developing novel targeted therapies.[5][6][7][8]
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified from chemical databases and predicted based on its structure. These properties are essential for planning synthesis, purification, and formulation studies.
| Property | Value / Description | Source |
| CAS Number | 405933-94-0 | [9][10] |
| Molecular Formula | C₁₄H₇BrCl₂N₂ | [10] |
| Molecular Weight | 354.03 g/mol | [10] |
| Exact Mass | 351.91700 Da | [10] |
| Appearance | Expected to be a solid at room temperature. | [11] |
| Calculated XLogP3 | 5.4 | [10] |
| InChIKey | NGPYFVCYASNVSI-UHFFFAOYSA-N | [10] |
Proposed Synthesis and Mechanistic Workflow
The synthesis of 2,4-disubstituted quinazolines can be achieved through various established methodologies.[12][13] A highly plausible and efficient route for preparing 2-(4-Bromophenyl)-4,7-dichloroquinazoline involves a multi-step process starting from a substituted anthranilic acid derivative. The key chlorination step utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert a quinazolinone intermediate into the desired dichloro-product.[14][15]
Proposed Synthetic Pathway Diagram
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Causality: This protocol is designed based on well-established quinazoline synthesis methods.[15][16] The initial acylation protects the amine and introduces the bromophenyl moiety. The subsequent cyclization forms the stable quinazolinone ring. The final, critical step uses phosphorus oxychloride, a standard and effective reagent for converting the 4-oxo group to a 4-chloro group, which is the key reactive site for further derivatization.
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Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one.
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To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or dioxane), add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
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Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Isolate the intermediate, 2-(4-bromobenzamido)-4-chlorobenzoic acid.
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Heat the intermediate in an excess of formamide or with a dehydrating agent to effect cyclization to the quinazolinone.
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Purify the resulting solid, 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one, by recrystallization.
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Step 2: Synthesis of 2-(4-Bromophenyl)-4,7-dichloroquinazoline.
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Suspend the quinazolinone from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
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Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.
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Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
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Filter the solid, wash with water, and dry under vacuum.
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Purify the crude 2-(4-Bromophenyl)-4,7-dichloroquinazoline by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
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Spectral Characterization (Predicted)
No definitive, published spectra for this exact compound are readily available. However, based on known chemical shifts of similar quinazoline structures, a predicted spectral profile can be constructed.[17] This serves as a guideline for researchers to confirm the identity of their synthesized material.
| Data Type | Predicted Chemical Shifts and Multiplicities | Rationale |
| ¹H NMR | δ 8.4-8.6 (d, 2H), δ 8.1-8.3 (d, 1H), δ 7.6-7.8 (m, 3H), δ 7.5-7.6 (dd, 1H) | The two doublets at δ 8.4-8.6 and δ 7.6-7.8 correspond to the A₂B₂ system of the 4-bromophenyl ring. The quinazoline protons at H-5, H-6, and H-8 will appear as a doublet, a doublet of doublets, and a doublet respectively, with their exact shifts influenced by the two chloro-substituents. |
| ¹³C NMR | δ 160-165 (C2, C4), δ 150-155 (C8a), δ 120-140 (aromatic carbons) | The quaternary carbons C2 and C4 attached to nitrogen and chlorine will be significantly downfield. The remaining signals will be in the standard aromatic region (δ 120-140 ppm). |
| Mass Spec (EI) | M⁺ peak at m/z ~352, with characteristic isotopic pattern for 1 Br and 2 Cl atoms. | The molecular ion peak will show a distinctive pattern due to the isotopes of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing strong evidence for the compound's elemental composition. |
Reactivity and Derivatization Potential
The primary site of reactivity on the 2-(4-Bromophenyl)-4,7-dichloroquinazoline core is the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[4] This reactivity is the cornerstone of its utility as a scaffold in drug discovery, allowing for the systematic introduction of a wide array of functional groups to build a chemical library for structure-activity relationship (SAR) studies.
Nucleophilic Aromatic Substitution (SₙAr) at C4
Caption: General scheme for derivatization via SₙAr at the C4 position.
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Mechanism Insight: The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled.
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Common Nucleophiles and Resulting Structures:
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Amines (R-NH₂): Reaction with primary or secondary amines is the most common modification, yielding 4-aminoquinazoline derivatives. These are key structures in many kinase inhibitors.
-
Alcohols/Phenols (R-OH): In the presence of a strong base, alcohols and phenols can displace the chlorine to form 4-alkoxy/aryloxy quinazolines.
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Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form 4-thioether derivatives.
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Potential Pharmacological Applications
The quinazoline scaffold is a well-established pharmacophore with a broad range of biological activities.[3][7][18] Derivatives of 2-(4-Bromophenyl)-4,7-dichloroquinazoline are logical candidates for investigation in several therapeutic areas.
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Anticancer Agents: Many clinically approved tyrosine kinase inhibitors (TKIs) are based on the 4-aminoquinazoline structure. This compound is an ideal precursor for synthesizing libraries of novel TKIs targeting receptors like EGFR, VEGFR, and others involved in tumor growth and proliferation.[5]
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Anti-inflammatory Agents: Quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like phosphodiesterases (PDEs) or other inflammatory mediators.[8]
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Antimicrobial Agents: The planar, aromatic nature of the quinazoline ring allows it to intercalate with microbial DNA or inhibit key bacterial enzymes.[19][20] The introduction of varied side chains at the C4 position could lead to the discovery of new antibacterial or antifungal compounds.
Safety and Handling
As with any halogenated aromatic compound used in research, proper safety protocols must be followed.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Avoid formation of dust and aerosols.[10]
References
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]
-
Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). Retrieved from [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Retrieved from [Link]
-
Novel 5-aryl-[1][4][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). Retrieved from [Link]
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloroquinazoline. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]
-
ResearchGate. (2023). Recent advances in the biological activity of quinazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Retrieved from [Link]
-
National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
2a biotech. (n.d.). 2-(4-BROMOPHENYL)-4,7-DICHLOROQUINAZOLINE. Retrieved from [Link]
-
Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. echemi.com [echemi.com]
- 11. 2-(4-bromophenyl)-4,6-dichloroquinazoline CAS 405933-98-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 19. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
